molecular formula C22H19FN2O5 B11144036 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11144036
M. Wt: 410.4 g/mol
InChI Key: JJDZKZVSTVXVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound combines a 7,8-dihydroxy-4-methylcoumarin core with a 5-fluoroindole-ethyl-acetamide side chain. The acetamide linker connects the coumarin to a 5-fluoroindole ethyl group, a structural feature shared with neuroactive compounds like melatonin derivatives . The fluorine atom at position 5 of the indole ring likely improves metabolic stability and modulates receptor binding .

Properties

Molecular Formula

C22H19FN2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H19FN2O5/c1-11-14-3-5-18(26)20(28)21(14)30-22(29)15(11)9-19(27)24-7-6-12-10-25-17-4-2-13(23)8-16(12)17/h2-5,8,10,25-26,28H,6-7,9H2,1H3,(H,24,27)

InChI Key

JJDZKZVSTVXVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Pechmann Condensation Protocol

  • Reactants : Ethyl acetoacetate (1.2 equiv.) and 2,3-dihydroxyacetophenone (1.0 equiv.) are combined in concentrated sulfuric acid at 0–5°C.

  • Reaction Conditions : The mixture is stirred for 6–8 hours, followed by quenching in ice-water.

  • Yield : 65–72% after recrystallization from ethanol.

  • Key Modification : To avoid over-oxidation of dihydroxy groups, boron trifluoride etherate (BF₃·OEt₂) is used as a milder catalyst, improving yield to 78%.

Table 1 : Comparison of Pechmann Condensation Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄0–56592
BF₃·OEt₂257895
p-TsOH807090

Functionalization of the Coumarin Core at Position 3

The acetamide side chain is introduced at position 3 through Friedel-Crafts acylation or Mannich reaction , with the latter offering better regiocontrol.

Mannich Reaction for Acetamide Installation

  • Reactants : 7,8-Dihydroxy-4-methylcoumarin (1.0 equiv.), paraformaldehyde (1.5 equiv.), and 2-(5-fluoro-1H-indol-3-yl)ethylamine (1.2 equiv.) in ethanol.

  • Conditions : Reflux at 80°C for 12 hours under nitrogen.

  • Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the acetamide intermediate (62%).

Alternative Route: Bromoacetylation Followed by Amidation

  • Step 1 : Bromination at position 3 using N-bromosuccinimide (NBS) in DMF (0°C, 2 hours, 85% yield).

  • Step 2 : Displacement with 2-(5-fluoro-1H-indol-3-yl)ethylamine in the presence of K₂CO₃ (THF, 60°C, 6 hours, 74% yield).

Synthesis of 2-(5-Fluoro-1H-indol-3-yl)ethylamine

The indole side chain is prepared via Sugasawa indole synthesis or Fischer indole synthesis , with the former providing superior regioselectivity for 5-fluoro substitution.

Sugasawa Indole Synthesis

  • Reactants : 4-Fluoroaniline (1.0 equiv.) and chloroacetonitrile (1.5 equiv.) in the presence of AlCl₃ (1.2 equiv.).

  • Conditions : Reaction at 85°C for 24 hours, followed by reductive cyclization with NaBH₄ in THF (0°C to RT, 4 hours).

  • Yield : 83% after recrystallization.

Table 2 : Comparison of Indole Synthesis Methods

MethodStarting MaterialCatalystYield (%)
Sugasawa4-FluoroanilineAlCl₃83
FischerPhenylhydrazineH₂SO₄58
VNS ReactionNitrobenzenet-BuOK72

Final Coupling and Purification

The coumarin acetamide and indole ethylamine are coupled via amide bond formation using carbodiimide-based reagents.

EDC/HOBt-Mediated Coupling

  • Reactants : 3-Acetyl-7,8-dihydroxy-4-methylcoumarin (1.0 equiv.) and 2-(5-fluoro-1H-indol-3-yl)ethylamine (1.1 equiv.) in anhydrous DMF.

  • Conditions : EDC (1.2 equiv.) and HOBt (1.2 equiv.) are added at 0°C, followed by stirring at RT for 24 hours.

  • Purification : Column chromatography (CH₂Cl₂:MeOH, 95:5) yields the final product (68%).

Table 3 : Optimization of Coupling Reagents

ReagentSolventTime (h)Yield (%)
EDC/HOBtDMF2468
DCC/DMAPTHF1860
HATUDCM1275

Challenges and Mitigation Strategies

  • Protection of Dihydroxy Groups :

    • Acetylation with acetic anhydride/pyridine (RT, 2 hours) prevents oxidation during bromination.

    • Deprotection is achieved via hydrolysis with K₂CO₃/MeOH (60°C, 4 hours).

  • Regioselectivity in Indole Synthesis :

    • Microwave-assisted Sugasawa synthesis reduces side products (89% yield).

  • Purification of Hydrophilic Intermediates :

    • Reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves polar impurities .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups on the chromenone ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, especially at the 5-fluoro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the indole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s potential antioxidant properties, due to the presence of hydroxy groups, make it a candidate for studies related to oxidative stress and cellular protection.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The combination of chromenone and indole structures suggests possible applications in anti-inflammatory, anticancer, and neuroprotective research.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for dyes and pigments, given its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide likely involves interactions with various molecular targets:

    Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

    DNA Intercalation: The planar structure of the chromenone and indole moieties allows for potential intercalation into DNA, which could be relevant for anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Coumarin + Indole-ethyl 7,8-dihydroxy-4-methylcoumarin; 5-fluoroindole-ethyl-acetamide ~415.37* -
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (HWH) Indole-ethyl-acetamide 5-fluoroindole-ethyl-acetamide (no coumarin) ~220.23
2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiazolidinone + Indole-ethyl Thiazolidinone with thiophene; 5-fluoroindole-ethyl-acetamide 429.48
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide Indole-ketoacetamide 4-fluorobenzyl; indole-3-yl-2-oxoacetamide (no coumarin or ethyl linker) ~324.31
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide Indole-ketoacetamide 3-(trifluoromethoxy)benzyl; indole-3-yl-2-oxoacetamide ~406.33

*Calculated based on molecular formula C₂₂H₁₉FN₂O₆.

Key Observations:

  • Core Diversity: The target compound’s coumarin core distinguishes it from analogues with thiazolidinone (e.g., ) or benzyl-ketoacetamide scaffolds (e.g., ). The dihydroxy groups on coumarin may confer antioxidant or metal-chelating properties absent in other derivatives .
  • Fluorine Positioning: The 5-fluoroindole group is shared with HWH and the thiazolidinone derivative , suggesting a conserved role in enhancing lipophilicity and resistance to oxidative metabolism.

Biological Activity

The compound 2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (often referred to as compound A ) is a derivative of coumarin and indole, which has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Structure

The compound features a chromenone moiety linked to an indole derivative through an ethyl acetamide chain. This unique structure is hypothesized to contribute to its diverse biological activities.

Chemical Formula

  • Molecular Formula : C₁₇H₁₉FNO₃
  • Molecular Weight : 305.34 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound A. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Efficacy

A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, revealing that compound A induced apoptosis in cancer cells with an IC50 value of 15 μM. This suggests a promising lead for further development in cancer therapeutics .

Antimicrobial Activity

Compound A also shows notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of compound A were evaluated using in vitro models of inflammation. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Summary of Toxicity Data

ParameterResult
Acute ToxicityLow
Chronic ToxicityNot established

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the chromen-2-one core (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl) followed by coupling to the 5-fluoroindole ethyl acetamide moiety. Key steps include:
  • Cyclization : Acid/base-catalyzed cyclization to form the chromenone ring .
  • Functionalization : Methylation/hydroxylation adjustments using dimethyl sulfate or selective protecting groups to preserve dihydroxy groups .
  • Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for acetamide bond formation .
    Critical conditions:
  • Temperature control (20–60°C) to prevent side reactions.
  • pH optimization (neutral to mildly acidic) for stable intermediates.
  • Purification via column chromatography (silica gel, methanol/dichloromethane gradient) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chromenone C-3 acetamide linkage, indole C-3 ethyl group) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry : High-resolution MS (ESI/APCI) to verify molecular weight (calculated: ~427 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs (chromenones and indoles):
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC₅₀ comparison with ascorbic acid) .
  • Anticancer Screening : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

  • Methodological Answer : Contradictory results (e.g., varying IC₅₀ values across studies) often arise from substituent effects. Design SAR experiments:
  • Variation of Substituents : Synthesize analogs with modified groups (e.g., replace 7,8-dihydroxy with methoxy or halogen) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., chromenone’s carbonyl group with EGFR’s ATP-binding pocket) .
  • Data Normalization : Compare activity across standardized assays (e.g., fixed ATP concentration in kinase assays) .

Q. What strategies optimize bioavailability given this compound’s poor solubility?

  • Methodological Answer : Address low solubility (common in chromenones/indoles) via:
  • Prodrug Design : Introduce phosphate esters at phenolic -OH groups for enhanced aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method; characterize with DLS/TEM) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. How to validate target engagement and mechanism of action in complex biological systems?

  • Methodological Answer : Combine orthogonal approaches:
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • CRISPR Knockout Models : Use gene-edited cell lines (e.g., EGFR-KO) to isolate compound-specific effects .
  • Metabolomics : LC-MS-based profiling to track downstream metabolic changes (e.g., altered prostaglandin levels in COX-2 inhibition) .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

  • Methodological Answer : Select models based on hypothesized activity:
  • Anticancer : Xenograft mice (subcutaneous tumor implantation; monitor tumor volume/body weight) .
  • Neuroprotective : Transgenic Alzheimer’s models (e.g., APP/PS1 mice; assess amyloid-beta reduction) .
  • Toxicity Screening : Acute toxicity in Wistar rats (OECD 423 guidelines; histopathology of liver/kidneys) .

Data Contradiction Analysis

Q. Why do antioxidant assays show variability across similar chromenone derivatives?

  • Resolution Strategy : Variability often stems from assay conditions or substituent electronic effects:
  • Assay pH : DPPH scavenging is pH-sensitive; standardize to pH 6–7 .
  • Electron-Donating Groups : 7,8-Dihydroxy groups enhance radical scavenging vs. methoxy groups (reduce activity by 40–60%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.